Nifuraldezone
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Overview
Description
Nifuraldezone is an antibacterial compound known for its ability to mimic the radiosensitizing effect of molecular oxygen in hypoxic mammalian cells in vitro. It is part of the nitrofuran class of synthetic broad-spectrum antibacterial agents, which are characterized by the presence of a 5-nitrofuran ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of nifuraldezone involves the derivatization of oxamichydrazide, a metabolite of this compound, with ethyl-4-bromobutanoate and ethyl-2-bromoacetate. This process is carried out under specific conditions to ensure the efficient generation of antibody response to oxamichydrazide .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis of its metabolites and derivatives, such as oxamichydrazide, suggests that similar industrial processes could be employed for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Nifuraldezone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the nitrofuran ring, which is highly reactive under certain conditions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are typically employed.
Substitution: Halogenated compounds and nucleophiles are often used in substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as oxamichydrazide, which is used in immunoassays for detecting this compound residues in food samples .
Scientific Research Applications
Nifuraldezone has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of various derivatives and metabolites for analytical purposes.
Biology: this compound’s ability to mimic the radiosensitizing effect of molecular oxygen makes it valuable in studies involving hypoxic cells.
Medicine: Its antibacterial properties are explored for potential therapeutic applications.
Industry: this compound is used in veterinary medicine to treat gastrointestinal and dermatological infections in poultry, cattle, swine, and fish
Mechanism of Action
Nifuraldezone exerts its effects by mimicking the radiosensitizing effect of molecular oxygen in hypoxic mammalian cells. This mechanism involves the interaction with molecular targets and pathways that are sensitive to oxygen levels, thereby enhancing the effectiveness of radiation therapy in hypoxic conditions .
Comparison with Similar Compounds
- Nitrofuroxazide
- Nifursol
- Nitrovin
Comparison: Nifuraldezone is unique among nitrofuran compounds due to its specific ability to mimic the radiosensitizing effect of molecular oxygen. While other nitrofuran compounds also possess antibacterial properties, this compound’s distinct mechanism of action sets it apart .
Properties
CAS No. |
3270-71-1 |
---|---|
Molecular Formula |
C7H6N4O5 |
Molecular Weight |
226.15 g/mol |
IUPAC Name |
N'-[(Z)-(5-nitrofuran-2-yl)methylideneamino]oxamide |
InChI |
InChI=1S/C7H6N4O5/c8-6(12)7(13)10-9-3-4-1-2-5(16-4)11(14)15/h1-3H,(H2,8,12)(H,10,13)/b9-3- |
InChI Key |
AJSKOLZKIUMPPG-OQFOIZHKSA-N |
Isomeric SMILES |
C1=C(OC(=C1)[N+](=O)[O-])/C=N\NC(=O)C(=O)N |
SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=NNC(=O)C(=O)N |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=NNC(=O)C(=O)N |
3270-71-1 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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